molecular formula C20H22N2O4 B2520181 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide CAS No. 921586-80-3

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Cat. No.: B2520181
CAS No.: 921586-80-3
M. Wt: 354.406
InChI Key: FBNCFDKAAUZUPS-UHFFFAOYSA-N
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Description

The compound 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a benzamide derivative featuring a 1,5-benzoxazepin core. This bicyclic structure comprises a seven-membered oxazepine ring fused to a benzene ring. Key substituents include:

  • 3-Methoxy group on the benzamide moiety, which may influence electronic properties and hydrogen-bonding interactions.
  • 3,3,5-Trimethyl groups on the benzoxazepin ring, contributing to steric effects and conformational stability.

The benzoxazepin scaffold is known for its conformational flexibility, with ring puckering influenced by substituents (discussed in Section 2) .

Properties

IUPAC Name

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2)12-26-17-9-8-14(11-16(17)22(3)19(20)24)21-18(23)13-6-5-7-15(10-13)25-4/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNCFDKAAUZUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a benzamide derivative with a benzoxazepine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice can significantly impact the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Overview of Structural Variations

The target compound is compared to six analogs (Table 1), differing in:

Benzamide substituents : Position and type of functional groups (e.g., methoxy, trifluoromethyl, difluoro, tert-butyl).

Benzoxazepin substituents : Alkyl chain length (methyl, ethyl, isobutyl, propyl) and substitution patterns.

Ring system : Positional isomerism (1,5- vs. 1,4-benzoxazepin).

Table 1. Structural and Molecular Comparison of Analogs
Compound Name Benzamide Substituent Benzoxazepin Substituents Molecular Formula Molecular Weight CAS Number Reference
Target Compound : 3-Methoxy-N-(3,3,5-trimethyl-4-oxo-...)benzamide 3-Methoxy 3,3,5-Trimethyl C₂₀H₂₀N₂O₄ 376.4* Not Provided
4-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-...)benzamide 4-Trifluoromethyl 3,3,5-Trimethyl C₂₀H₁₉F₃N₂O₃ 392.37 921836-34-2
N-(5-Ethyl-3,3-dimethyl-4-oxo-...)-3,4-difluorobenzamide 3,4-Difluoro 5-Ethyl, 3,3-Dimethyl C₂₀H₂₀F₂N₂O₃ 374.39 20972931 (ID)
N-(5-Isobutyl-3,3-dimethyl-4-oxo-...)-4-(trifluoromethyl)benzamide 4-Trifluoromethyl 5-Isobutyl, 3,3-Dimethyl C₂₃H₂₅F₃N₂O₃ 434.46 921865-05-6
4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-...)benzamide 4-tert-Butyl 3,3,5-Trimethyl C₂₃H₂₈N₂O₃ 380.48 921587-08-8
N-(3,3-Dimethyl-4-oxo-5-propyl-...)-4-(trifluoromethyl)benzamide 4-Trifluoromethyl 5-Propyl, 3,3-Dimethyl C₂₂H₂₃F₃N₂O₃ 420.42 921791-78-8
N-(4-Ethyl-5-oxo-...)-3-methoxybenzamide (1,4-benzoxazepin isomer) 3-Methoxy 4-Ethyl (1,4-benzoxazepin) C₁₉H₂₀N₂O₄ 340.4 922055-01-4

*Calculated based on structural similarity to analogs.

Key Observations

Benzamide Substituent Effects
  • Electron-Withdrawing Groups : The 4-trifluoromethyl analog (CAS 921836-34-2) exhibits enhanced lipophilicity and metabolic stability compared to the target compound’s 3-methoxy group, which is electron-donating .
  • Halogenation : The 3,4-difluoro analog (ChemSpider ID 20972931) may improve membrane permeability but reduce solubility due to increased hydrophobicity .
Benzoxazepin Substituent Effects
  • Alkyl Chain Length: 5-Ethyl (CAS 921996-68-1) and 5-propyl (CAS 921791-78-8) substituents increase hydrophobicity and may alter ring puckering dynamics compared to the target’s 5-methyl group .
Ring System Isomerism

The 1,4-benzoxazepin isomer (CAS 922055-01-4) features a different nitrogen position, leading to distinct puckering geometries and spatial arrangements of substituents. This positional change could drastically impact interactions with biological targets .

Conformational Analysis

The benzoxazepin ring’s puckering, as defined by Cremer and Pople’s coordinates , is influenced by substituents:

  • 3,3,5-Trimethyl groups in the target compound likely restrict puckering amplitude, favoring a planar or shallow boat conformation.
  • 5-Propyl or isobutyl groups may induce larger puckering amplitudes due to steric repulsion, altering the molecule’s overall geometry .

Biological Activity

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Compound Overview

Molecular Structure and Properties

  • Molecular Formula : C22H26N2O4S
  • Molecular Weight : 414.52 g/mol
  • IUPAC Name : N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

The compound features a benzamide moiety linked to a tetrahydrobenzoxazepin structure. Its unique arrangement of functional groups suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Benzoxazepin Core : Utilizing cyclization reactions to construct the benzoxazepin scaffold.
  • Introduction of Functional Groups : Employing electrophilic substitutions to introduce methoxy and amide functionalities.

Anticancer Properties

Research indicates that compounds structurally similar to 3-methoxy-N-(3,3,5-trimethyl...) exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the following findings:

CompoundCell Line TestedIC50 (µM)Activity
Compound AHCT 1162.2High
Compound BMCF-71.2Very High
Compound CHEK 2935.3Moderate

These results suggest that the compound may inhibit cancer cell growth through mechanisms that warrant further investigation into its pharmacodynamics and potential therapeutic applications .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Preliminary studies indicate selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM. This suggests potential utility in treating bacterial infections.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. The compound may act as an inhibitor of glucosylceramide synthase or other related pathways critical for cancer cell metabolism and survival .

Case Studies

Several case studies have documented the effects of similar compounds derived from the benzoxazepin family:

  • Case Study 1 : A derivative exhibited selective toxicity towards MCF-7 cells with an IC50 value of 3.1 µM while sparing normal cells.
  • Case Study 2 : Another analogue displayed significant antibacterial activity with MIC values indicating effectiveness against resistant strains.

These studies underline the potential for developing new therapeutics based on the structural framework provided by compounds like 3-methoxy-N-(3,3,5-trimethyl...).

Q & A

Q. What are the standard synthetic routes for 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, and what reagents/conditions are critical for high yield?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Core Preparation : Construct the benzoxazepine ring via cyclization of aminophenol derivatives with ketones or aldehydes under acidic or catalytic conditions.

Functionalization : Introduce the 3-methoxybenzamide moiety via amide coupling (e.g., using DCC/DMAP or EDC/HOBt) .

  • Critical Reagents :
StepReagents/ConditionsPurpose
1H2SO4, DMF, 80–100°CCyclization
2DCC, DMAP, THFAmide bond formation
  • Yield Optimization : Use inert atmospheres (N2/Ar) and controlled temperatures (60–80°C) to minimize side reactions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring conformation (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~423) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzoxazepine core .

Q. What are the known biological targets or activities associated with this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Potential inhibition of kinases or proteases due to structural similarity to ATP-binding site inhibitors (IC50 values require validation via kinase assays) .
  • Anticancer Activity : Preliminary in vitro studies on analogs show apoptosis induction in HeLa cells (IC50 ~10 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during benzoxazepine core formation?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates .
  • Catalyst Selection : Compare Brønsted acids (p-TsOH) vs. Lewis acids (ZnCl2) for cyclization efficiency .
  • Case Study : A 15% yield increase was achieved using DMF at 90°C with p-TsOH (0.5 equiv) .

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter biological activity, and how can this be systematically tested?

  • Methodological Answer :
  • SAR Strategy :

Synthesize analogs with substituents at C-3 (e.g., -CF3, -Cl) .

Screen against enzyme panels (e.g., kinase profiling) to identify selectivity shifts .

  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent size/logP with binding affinity .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Dynamic Effects : Consider rotameric equilibria in DMSO-d6 vs. CDCl3; variable-temperature NMR clarifies conformational flexibility .

Q. What strategies are recommended for designing in vivo efficacy studies given the compound’s solubility limitations?

  • Methodological Answer :
  • Formulation : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions to enhance bioavailability .
  • Dosing Regimen : Pilot PK studies in rodents to determine t1/2 and optimal dosing intervals (e.g., q12h vs. q24h) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across different assay platforms?

  • Methodological Answer :
  • Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .
  • Statistical Tools : Apply Grubbs’ test to identify outliers; use ANOVA to compare inter-lab variability .

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